24-Ethylcholesta-5,7,23-trien-3-ol

CAS No.: 84873-14-3

Cat. No.: VC1772081

Molecular Formula: C29H46O

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84873-14-3 |

|---|---|

| Molecular Formula | C29H46O |

| Molecular Weight | 410.7 g/mol |

| IUPAC Name | (3S,9S,10R,13R,14R,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-11,19-20,23,25-27,30H,7-8,12-18H2,1-6H3/b21-9-/t20-,23+,25-,26+,27+,28+,29-/m1/s1 |

| Standard InChI Key | ZTQJBFUXLOAEBX-RBRVFCGISA-N |

| Isomeric SMILES | CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

| SMILES | CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |

| Canonical SMILES | CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |

Introduction

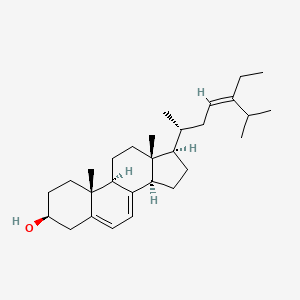

Chemical Properties and Structure

Molecular Composition and Physical Properties

24-Ethylcholesta-5,7,23-trien-3-ol is characterized by a molecular formula of C29H46O with a molecular weight of 410.7 g/mol . This sterol belongs to the larger family of cholesterol derivatives with modifications in the side chain and ring system. The compound features a tetracyclic core structure typical of sterols, with three double bonds located at positions C-5, C-7, and C-23, as indicated by its name. The hydroxyl group at position C-3 is a defining characteristic of sterols and contributes to their amphipathic nature, allowing them to interact with both lipid and aqueous environments within biological systems. The presence of the ethyl group at position C-24 distinguishes this compound from other related sterols and contributes to its specific biological properties and functions.

Structural Configuration and Stereochemistry

The three-dimensional structure of 24-Ethylcholesta-5,7,23-trien-3-ol includes several stereogenic centers that define its spatial arrangement. According to the IUPAC nomenclature, the compound is specifically identified as (3S,9S,10R,13R,14R,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol . This complex stereochemical designation indicates the specific spatial arrangement of various substituents around the tetracyclic sterol nucleus. Notably, the compound features a Z-configuration at the C-23 double bond in the side chain, which is represented in its alternative name as Stigmasta-5,7,23-trien-3-ol, (3beta,23Z)- . The beta-orientation of the hydroxyl group at C-3 is a common feature in naturally occurring sterols and plays a crucial role in membrane interactions.

Nomenclature and Identification

IUPAC Naming and Common Nomenclature

The compound is formally named under IUPAC guidelines as (3S,9S,10R,13R,14R,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol . This systematic name comprehensively describes the molecular structure including all stereochemical aspects. In common scientific literature, the compound is more frequently referred to by its simpler name, 24-Ethylcholesta-5,7,23-trien-3-ol, which indicates the basic sterol skeleton (cholestane), the positions of the three double bonds (5, 7, and 23), the position of the hydroxyl group (3), and the ethyl substitution at position 24. The compound is also known by several synonyms including "24-Ecto" as a shortened form, and "Stigmasta-5,7,23-trien-3-ol, (3beta,23Z)-" which emphasizes its relationship to the stigmastane skeleton and specifies the configuration of the double bond at position 23 .

Registry Numbers and Digital Identifiers

For unambiguous identification in chemical databases and literature, 24-Ethylcholesta-5,7,23-trien-3-ol is assigned several standardized identifiers. The Chemical Abstracts Service (CAS) registry number for this compound is 84873-14-3 . For computational chemistry applications and database searching, the compound is associated with specific digital identifiers including the InChI (International Chemical Identifier) string: InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-11,19-20,23,25-27,30H,7-8,12-18H2,1-6H3/b21-9-/t20-,23+,25-,26+,27+,28+,29-/m1/s1 . The condensed form of this identifier, known as the InChIKey, is ZTQJBFUXLOAEBX-RBRVFCGISA-N . Additionally, the compound can be represented in various SMILES notations, including the canonical form: CC/C(=C/CC@@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CCC@@HO)C)C)/C(C)C .

Natural Occurrence and Biological Distribution

Natural Sources

24-Ethylcholesta-5,7,23-trien-3-ol has been reported to occur naturally in the euglenoid flagellate Eutreptia viridis . This finding is significant as it contributes to our understanding of sterol diversity across different taxonomic groups. Eutreptia viridis is a photosynthetic protist that belongs to the phylum Euglenozoa, representing an interesting evolutionary position between plants and animals. The presence of this specific sterol in such organisms may provide insights into the evolutionary history of sterol biosynthesis and the divergence of metabolic pathways across different kingdoms of life. The identification of this compound in natural sources also offers potential for further investigation into its biological roles and possible applications derived from these natural producers.

Comparison with Related Sterols

Within the broader context of sterol biochemistry, 24-Ethylcholesta-5,7,23-trien-3-ol shares structural similarities with several other naturally occurring sterols. A closely related compound is 24-ethylcholesta-5,7,23Z-trien-3beta-ol, which differs slightly in its molecular formula (C29H48O) and weight (412.7 g/mol) . Another related compound is 24-Ethylcholesta-5,7,22-trien-3-β-ol, which features a different position for one of the double bonds (position 22 instead of 23) . The compound 24-ethylcholesta-5,22(E),25-trien-3β-ol represents another structural variant with double bonds at positions 5, 22, and 25, and specifies an E-configuration at position 22 . The structural diversity among these related sterols reflects the complexity of sterol metabolism across different organisms and potentially indicates specialized biological functions associated with subtle structural variations.

Biosynthesis and Metabolism

Enzymatic Pathways

Analytical Methods for Identification and Quantification

Chromatographic Techniques

The identification and quantification of 24-Ethylcholesta-5,7,23-trien-3-ol in biological samples can be achieved through various chromatographic techniques. Gas chromatography (GC) is commonly employed for sterol analysis due to its high resolution and sensitivity. According to data from the NIST WebBook, a related sterol (24-Ethylcholesta-5,7,22-trien-3-β-ol) has a Kovats' retention index (RI) of 3280 on a methyl silicone column at 250°C . This information provides a reference point for the chromatographic behavior of similar sterols, suggesting that 24-Ethylcholesta-5,7,23-trien-3-ol would likely exhibit comparable retention characteristics under similar conditions. High-performance liquid chromatography (HPLC) offers another powerful approach for sterol analysis, particularly when coupled with mass spectrometry or other detection methods. The hydroxyl group at position C-3 in the compound provides a site for derivatization, which can enhance detection sensitivity or modify chromatographic behavior for improved separation from other sterols in complex biological matrices.

Spectroscopic Identification

Spectroscopic methods provide valuable tools for the structural characterization of 24-Ethylcholesta-5,7,23-trien-3-ol. Mass spectrometry (MS) is particularly useful for determining the molecular formula and identifying structural features. The mass spectrum of 24-Ethylcholesta-5,7,23-trien-3-ol would typically show a molecular ion peak at m/z 410 (corresponding to the molecular formula C29H46O), along with characteristic fragmentation patterns . Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the carbon skeleton and hydrogen environments in the molecule. The presence of double bonds at positions C-5, C-7, and C-23 would give rise to distinctive signals in both 1H and 13C NMR spectra. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl group at position C-3 and provide additional structural information about the carbon-carbon double bonds. The combination of these spectroscopic techniques allows for unambiguous identification of 24-Ethylcholesta-5,7,23-trien-3-ol and differentiation from structurally related sterols.

Comparative Analysis with Similar Compounds

Structural Comparison with Related Sterols

A detailed comparison of 24-Ethylcholesta-5,7,23-trien-3-ol with structurally related sterols reveals subtle but potentially significant differences that may influence their biological properties. The table below presents a comparative overview of key structural features:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Positions | Side Chain Configuration | CAS Number |

|---|---|---|---|---|---|

| 24-Ethylcholesta-5,7,23-trien-3-ol | C29H46O | 410.7 | 5, 7, 23 | 23Z, 24R | 84873-14-3 |

| 24-ethylcholesta-5,7,23Z-trien-3beta-ol | C29H48O | 412.7 | 5, 7, 23 | 23Z, 24R | - |

| 24-Ethylcholesta-5,7,22-trien-3-β-ol | C29H46O | 410.6749 | 5, 7, 22 | 22E, 24R | - |

| 24-ethylcholesta-5,22(E),25-trien-3β-ol | C29H46O | 410.67500 | 5, 22, 25 | 22E, 24S | 33644-13-2 |

| 24-Ethylcholesta-5,22,25-trien-3-beta-ol | C29H46O | 410.6749 | 5, 22, 25 | 22E, 24S | - |

This comparison highlights the diversity of sterol structures that differ primarily in the position and configuration of double bonds in the sterol nucleus and side chain, as well as in the stereochemistry at position C-24. These structural variations, though subtle, can significantly impact the physical properties, membrane interactions, and biological functions of these sterols in their respective biological contexts.

Functional Implications of Structural Differences

The structural differences between 24-Ethylcholesta-5,7,23-trien-3-ol and related sterols have important functional implications. The position and stereochemistry of double bonds in the sterol structure influence the molecular shape and rigidity, which in turn affect how these molecules interact with other membrane components. The presence of a double bond at position C-7 in 24-Ethylcholesta-5,7,23-trien-3-ol, for example, introduces a kink in the sterol nucleus that differs from the planar structure of sterols with double bonds only at position C-5. This structural feature may influence membrane packing and fluidity in organisms that produce this sterol. The Z-configuration of the double bond at position C-23 in the side chain of 24-Ethylcholesta-5,7,23-trien-3-ol creates a different spatial arrangement compared to sterols with E-configured or saturated side chains, potentially affecting interactions with membrane proteins or enzymes involved in sterol metabolism. The stereochemistry at position C-24 (R or S) also influences the three-dimensional structure of the side chain, which may be important for recognition by sterol-binding proteins or enzymes involved in further metabolic transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume